(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3,4-dichlorophenyl)amino]prop-2-en-1-one
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Overview
Description
(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3,4-dichlorophenyl)amino]prop-2-en-1-one is a synthetic organic compound characterized by its complex structure, which includes multiple halogenated aromatic rings and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3,4-dichlorophenyl)amino]prop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Methoxyphenyl Intermediate: This involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-hydroxybenzaldehyde in the presence of a base to form the corresponding methoxyphenyl intermediate.
Synthesis of the Propenone Moiety: The methoxyphenyl intermediate is then reacted with 3,4-dichloroaniline under basic conditions to form the final propenone structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3,4-dichlorophenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or saturated ketones.
Scientific Research Applications
(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3,4-dichlorophenyl)amino]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3,4-dichlorophenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar halogenated aromatic structure.
2-Chlorobenzoic Acid: A simpler aromatic compound with a single halogen substituent.
Uniqueness
(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3,4-dichlorophenyl)amino]prop-2-en-1-one is unique due to its combination of multiple halogenated aromatic rings and a propenone moiety, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3,4-dichloroanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3FNO2/c23-18-5-2-6-21(26)17(18)13-29-16-4-1-3-14(11-16)22(28)9-10-27-15-7-8-19(24)20(25)12-15/h1-12,27H,13H2/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURNCIDQBGJYTR-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)C=CNC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)/C=C/NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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